2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)-
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Overview
Description
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the carboxamide, hydroxy, and azo groups. Common synthetic routes include:
Nitration and Reduction: Nitration of naphthalene to form nitronaphthalene, followed by reduction to form aminonaphthalene.
Diazotization and Coupling: Diazotization of aminonaphthalene to form diazonium salt, followed by coupling with 2-methoxy-5-methylphenol to introduce the azo group.
Amidation: Introduction of the carboxamide group through amidation reactions with 2,4-dimethylaniline.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo group.
Biology: Studied for its potential as a biological stain or marker.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the hydroxy and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, N-(4-chlorophenyl)-4-((2-methoxyphenyl)azo)-3-hydroxy-: .
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-4-((2-methoxyphenyl)azo)-3-hydroxy-: .
Uniqueness
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups on the phenyl rings can also affect its chemical and physical properties, making it distinct from similar compounds.
Properties
CAS No. |
75199-14-3 |
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Molecular Formula |
C27H25N3O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxy-4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O3/c1-16-9-11-22(18(3)13-16)28-27(32)21-15-19-7-5-6-8-20(19)25(26(21)31)30-29-23-14-17(2)10-12-24(23)33-4/h5-15,31H,1-4H3,(H,28,32) |
InChI Key |
JKANJLOJMKIOQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C)OC)C |
Origin of Product |
United States |
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